5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
The compound “5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a trifluoromethyl group, and two cyanophenoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylpyridines, which share some structural similarities, are often used in the agrochemical and pharmaceutical industries . Various methods of synthesizing related compounds have been reported .Scientific Research Applications
Chemical Reactions and Product Formation
Reaction Mechanisms : The compound has been involved in reactions leading to new derivatives. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with specific cycloketols to form new hexahydropyrazoloquinazolines. This reaction's mechanism has been studied, shedding light on the structural potential of the compound (Dotsenko et al., 2018).
Synthetic Transformations : The compound has been used in synthesizing various pyrazole derivatives. For instance, treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with specific reactants forms a substituted pyrazole residue, demonstrating the versatility of the compound in synthetic chemistry (Shablykin et al., 2007).
Crystal Structure and Reaction Mechanisms : The compound's crystal structure has been determined through X-ray crystallography, providing insights into its potential reaction mechanisms with unsaturated carbonyl compounds (Liu et al., 2013).
Material Sciences and Corrosion Inhibition
- Corrosion Inhibition : Derivatives of the compound have shown effectiveness in inhibiting corrosion, particularly in materials like mild steel. This indicates the compound's potential application in protecting metals from corrosion (Yadav et al., 2016).
Biological and Medicinal Applications
Antimicrobial Activities : Certain derivatives synthesized from 5-amino-1H-pyrazole-4-carbonitrile have demonstrated antimicrobial activities. This shows potential applications in the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Biological Activity Studies : The compound has been used in the synthesis of novel adenosine analogs, which have been studied for their biological activities, such as cytotoxicity and antiviral properties (Berry et al., 1994).
Environmental and Green Chemistry
- Eco-Friendly Synthesis : The compound has been used in developing eco-friendly synthesis methods. For instance, a catalyst-free synthesis method in aqueous media has been developed, demonstrating the compound's role in green chemistry applications (Kumaravel & Vasuki, 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with androgen receptors .
Mode of Action
It is suggested that similar compounds act as agonists of the androgen receptor . This means that they bind to these receptors and activate them, leading to a series of changes in the cell.
Biochemical Pathways
As an androgen receptor agonist, it could potentially influence pathways related to androgen signaling .
Pharmacokinetics
Similar compounds have been found to be metabolized by cyp3a4, ugt1a1, and ugt2b7 . They also have a high bioavailability and are excreted mainly through feces and urine .
Result of Action
As an androgen receptor agonist, it could potentially lead to changes in gene expression and protein synthesis related to androgen signaling .
Properties
IUPAC Name |
5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N4O/c1-20-12(10(7-18)11(19-20)13(14,15)16)21-9-4-2-8(6-17)3-5-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLYKEAMCLPIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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